molecular formula C14H25NO5 B6606909 tert-butylN-[(3aR,5S,7R,7aS)-7-hydroxy-2,2-dimethyl-hexahydro-1,3-dioxaindan-5-yl]carbamate CAS No. 2839128-88-8

tert-butylN-[(3aR,5S,7R,7aS)-7-hydroxy-2,2-dimethyl-hexahydro-1,3-dioxaindan-5-yl]carbamate

Cat. No.: B6606909
CAS No.: 2839128-88-8
M. Wt: 287.35 g/mol
InChI Key: FAJPTXRHRYOJCI-ZDCRXTMVSA-N
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Description

This compound is a chiral carbamate derivative featuring a bicyclic hexahydro-1,3-dioxaindan scaffold with a hydroxyl group at the 7-position and tert-butyl carbamate functionality at the 5-position. Its molecular formula is C₁₄H₂₅NO₅, with a molecular weight of 287.36 g/mol . The stereochemistry (3aR,5S,7R,7aS) and the presence of two methyl groups at the 2-position contribute to its conformational rigidity, making it a valuable building block in medicinal chemistry for designing enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

tert-butyl N-[(3aR,5S,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-13(2,3)20-12(17)15-8-6-9(16)11-10(7-8)18-14(4,5)19-11/h8-11,16H,6-7H2,1-5H3,(H,15,17)/t8-,9+,10+,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJPTXRHRYOJCI-ZDCRXTMVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC(CC(C2O1)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2C[C@H](C[C@H]([C@@H]2O1)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

Mannitol or other C2-symmetric diols serve as chiral templates. The 1,3-dioxolane ring is constructed via acid-catalyzed cyclization of a diol with acetone, yielding 2,2-dimethyl-1,3-dioxolane-4,5-diol.

Carbamate Formation

Reaction with Boc2O in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst installs the tert-butyl carbamate (yield: 85%).

Key Data :

StepReagents/ConditionsYield
1TBSCl, imidazole, DCM89%
2Phthalimide, DIAD, PPh378%
3TBAF, THF92%
4Boc2O, DMAP, DCM85%

Synthetic Route 2: Mixed Anhydride-Mediated Carbamate Coupling

Amino Alcohol Preparation

N-BOC-D-serine methyl ester is condensed with benzylamine via a mixed anhydride intermediate generated using isobutyl chlorocarbonate (i-BuOCOCl) and N-methylmorpholine (NMM).

Cyclization and Hydroxyl Deprotection

  • Step 1 : Fridel-Crafts alkylation with AlCl3 in DCM forms the dioxaindan ring (40°C, 24 h, yield: 85%).

  • Step 2 : Hydrogenolysis removes the benzyl protecting group (H2, Pd/C, MeOH, yield: 91%).

Stereochemical Control

Chiral HPLC resolution separates diastereomers, achieving >99% enantiomeric excess (ee) for the target (3aR,5S,7R,7aS) configuration.

Optimization Insight :

  • Lowering the reaction temperature during AlCl3-mediated cyclization from 60°C to 40°C improved yield by 12%.

  • Replacing benzylamine with more sterically hindered amines reduced byproduct formation by 18%.

Synthetic Route 3: Ammonolysis-Driven Ring Expansion

Ketal Formation

Resorcinol reacts with 3-chloropropionyl chloride under basic conditions to form (3-hydroxyphenyl)-3-chloropropionate (0°C, triethylamine, DCM, yield: 93%).

Cyclization and Ammonia Treatment

  • Step 1 : AlCl3-catalyzed intramolecular cyclization yields 7-hydroxychroman-2-one (40°C, 24 h, yield: 85%).

  • Step 2 : Ammonolysis in methanol at 80°C under 0.5 MPa pressure opens the lactone ring, forming the target carbamate after Boc protection (yield: 87%).

Reaction Comparison :

ParameterRoute 1Route 2Route 3
Total Yield68%71%74%
Stereochemical ControlChiral poolMixed anhydrideAmmonolysis
Key CatalystTBAFAlCl3AlCl3

Critical Analysis of Purification Strategies

Crystallization Optimization

  • Hexane/Acetone Mixtures : Achieved 95% purity for the final compound after two recrystallizations.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) resolved diastereomers but reduced yield by 15%.

Byproduct Management

  • Impurity A : Over-Boc-protected derivative (3%–5%), removed via pH-controlled extraction (pH 6.5–7.0).

  • Impurity B : Epimerized product at C7, minimized by maintaining reaction pH < 8 .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Structure and Composition

The molecular structure of tert-butylN-[(3aR,5S,7R,7aS)-7-hydroxy-2,2-dimethyl-hexahydro-1,3-dioxaindan-5-yl]carbamate can be represented as follows:

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol

Medicinal Chemistry

Antiviral Activity : this compound has been investigated for its antiviral properties. Research indicates that compounds with similar structural characteristics exhibit activity against viral infections such as HIV and Hepatitis C. The compound's ability to inhibit viral replication makes it a candidate for further development as an antiviral agent .

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of carbamate compounds showed significant inhibition of viral replication in vitro. The structural modifications similar to those found in this compound enhanced the efficacy against specific viral strains .

Drug Development

Targeted Drug Delivery : The compound's unique structure allows it to be utilized in drug delivery systems. Its hydrophobic nature can be advantageous for encapsulating hydrophilic drugs, improving their bioavailability and targeted delivery .

Case Study : In a recent formulation study, researchers utilized carbamate derivatives to create nanoparticles that effectively delivered chemotherapeutic agents to cancer cells while minimizing side effects on healthy tissues. This approach demonstrated a significant increase in the therapeutic index of the drugs used .

Biochemical Research

Enzyme Inhibition Studies : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Its interaction with carbonic anhydrases has been studied to understand its role in regulating physiological processes .

Case Study : A comprehensive analysis indicated that the carbamate group within the molecule could effectively inhibit carbonic anhydrases at nanomolar concentrations. This finding is crucial for developing treatments for conditions like glaucoma and obesity where enzyme regulation is vital .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of bicyclic carbamates with structural and functional similarities to other tert-butyl carbamate derivatives. Below is a detailed comparison:

Structural Analogues with Bicyclic Scaffolds

  • tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5): Differs in the absence of the dioxaindan ring system, instead featuring a piperidine core with a methyl substituent.
  • tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1932203-04-7):
    • Contains a bicyclo[2.2.2]octane system with a formyl group, enhancing electrophilicity for nucleophilic reactions.
    • Lacks the hydroxyl group, limiting hydrogen-bonding interactions critical for target binding .

Functional Analogues with Hydroxyl or Oxo Groups

  • tert-butyl (1R,2S,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate :
    • Features an α,β-unsaturated lactone ring instead of a dioxaindan system.
    • The oxo group at position 7 enhances reactivity toward nucleophiles, unlike the hydroxyl group in the parent compound .
  • tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate (CAS: 2940859-48-1):
    • Contains a seven-membered azepane ring with a ketone group.
    • Increased ring flexibility may reduce selectivity in enzyme inhibition compared to the rigid dioxaindan scaffold .

Fluorinated Derivatives

  • tert-butyl (3R,4S)-3-fluoro-4-[...]carbamate (CAS: 1270019-92-5):
    • Incorporates a fluorine atom at the 3-position, enhancing lipophilicity and metabolic resistance.
    • Fluorine’s electron-withdrawing effects may alter electronic properties compared to the hydroxyl group in the parent compound .

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Group
Target Compound C₁₄H₂₅NO₅ 287.36 Not Provided 7-Hydroxy, dioxaindan
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate C₁₁H₂₂N₂O₂ 214.31 1523530-57-5 Piperidine, methyl
tert-butyl (3R,4S)-3-fluoro-4-[...]carbamate C₁₀H₁₇FNO₂ 214.25 1270019-92-5 Fluorine
tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate C₁₁H₂₀N₂O₃ 228.29 2940859-48-1 Azepane, ketone

Research Findings and Key Insights

  • Synthetic Accessibility : The adamantane-containing carbamate (Table 2) achieves a high yield (90%) via EDC/HOBt-mediated coupling, suggesting superior synthetic efficiency compared to the target compound’s multi-step route .
  • Conformational Rigidity : The dioxaindan scaffold in the target compound provides greater stereochemical control in drug design compared to flexible azepane derivatives (CAS: 2940859-48-1) .

Biological Activity

The compound tert-butylN-[(3aR,5S,7R,7aS)-7-hydroxy-2,2-dimethyl-hexahydro-1,3-dioxaindan-5-yl]carbamate , identified by CAS number 2839128-88-8, is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group , a hydroxy group , and a carbamate functional group . The presence of these functional groups contributes to its unique chemical behavior and potential biological interactions.

PropertyDescription
IUPAC Nametert-butyl N-[(3aR,5S,7R,7aS)-7-hydroxy-2,2-dimethyl-hexahydro-1,3-dioxaindan-5-yl]carbamate
Molecular FormulaC14H25NO5
Molecular Weight283.36 g/mol
CAS Number2839128-88-8

The biological activity of this compound is primarily attributed to its interaction with various biological molecules. The carbamate group can form covalent bonds with enzyme active sites, leading to enzyme inhibition. Additionally, the tert-butyl group introduces steric hindrance that may affect binding affinity and specificity.

Potential Targets

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could interact with various receptors influencing physiological responses.

Biological Activity Studies

Research has demonstrated several biological activities associated with this compound:

In Vitro Studies

  • Enzyme Inhibition : Studies indicate that tert-butylN-carbamates can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurochemical signaling.
  • Antioxidant Activity : The hydroxy group contributes to the compound's ability to scavenge free radicals, suggesting potential antioxidant properties.

In Vivo Studies

  • Neuroprotective Effects : Animal models have shown that compounds similar to tert-butylN-carbamates exhibit neuroprotective effects against oxidative stress.
  • Anti-inflammatory Properties : Research indicates that these compounds may reduce inflammation markers in animal models of disease.

Case Studies

Several case studies highlight the compound's efficacy:

  • Study on Neuroprotection : A study published in a peer-reviewed journal demonstrated that administering the compound significantly reduced neuronal death in models of neurodegeneration.
  • Inflammation Model : Another study showed that treatment with tert-butylN-carbamate reduced levels of pro-inflammatory cytokines in a mouse model of arthritis.

Comparison with Similar Compounds

The unique structure of tert-butylN-carbamate differentiates it from other carbamate derivatives:

Compound NameBiological ActivityUnique Features
tert-butylN-carbamateEnzyme inhibition, antioxidantSteric hindrance from tert-butyl group
Other carbamate derivativesVarying degrees of enzyme inhibitionDifferent functional groups and structures

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate derivatives with functionalized hexahydro-1,3-dioxaindan precursors. Key steps include:

  • Activation : Use di-tert-butyl dicarbonate (Boc₂O) to introduce the carbamate group under basic conditions (e.g., triethylamine in anhydrous THF) .
  • Stereochemical Control : Optimize temperature (-10°C to 0°C) and reaction time (4–12 hours) to preserve the (3aR,5S,7R,7aS) configuration .
  • Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product in >85% yield .

Q. How can the stereochemistry and structural integrity of this compound be confirmed?

  • Methodological Answer :

  • NMR Analysis : Use ¹H-¹H COSY and NOESY to verify spatial relationships between protons, particularly the hydroxy group at C7 and methyl groups at C2 .
  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in ethanol/water mixtures .
  • Chiral HPLC : Confirm enantiomeric purity using a Chiralpak IA column (90:10 hexane/isopropanol) .

Q. What analytical techniques are critical for characterizing its physicochemical properties?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C) under nitrogen .
  • Solubility Profiling : Test in DMSO, methanol, and aqueous buffers (pH 4–9) to assess compatibility with biological assays .
  • HPLC-MS : Monitor purity (>95%) and molecular ion ([M+H]⁺ at m/z ~340) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., kinases or proteases) based on the hydroxy and carbamate groups’ hydrogen-bonding potential .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayer environments, critical for blood-brain barrier penetration studies .
  • QM/MM Calculations : Evaluate electronic effects of the tert-butyl group on reaction intermediates .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolite Screening : Use LC-MS/MS to identify degradation products that may interfere with activity measurements .
  • Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for binding affinity and cell-based viability assays (e.g., MTT) .

Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s therapeutic potential?

  • Methodological Answer :

  • Dosing Regimens : Administer orally (10–50 mg/kg) or intravenously (5 mg/kg) in rodent models, with plasma sampling at 0.5, 2, 6, and 24 hours .
  • Tissue Distribution : Use radiolabeled analogs (³H or ¹⁴C) to quantify accumulation in target organs .
  • Metabolite Identification : Perform hepatic microsome incubations (human/rat) with NADPH cofactor, followed by UPLC-QTOF analysis .

Q. What experimental approaches validate the anti-inflammatory activity observed in preliminary studies?

  • Methodological Answer :

  • Cytokine Profiling : Measure TNF-α and IL-6 suppression in LPS-stimulated macrophages via ELISA .
  • NF-κB Translocation Assay : Use confocal microscopy to track GFP-tagged p65 subunit localization in HEK293 cells .
  • In Vivo Models : Test in carrageenan-induced paw edema (rodents) with indomethacin as a positive control .

Data Contradiction and Reproducibility

Q. How can researchers address batch-to-batch variability in synthesis?

  • Methodological Answer :

  • Quality Control : Implement in-process monitoring via FT-IR to track carbamate formation (C=O stretch at ~1700 cm⁻¹) .
  • DoE Optimization : Use a central composite design to test factors like reagent stoichiometry, solvent polarity, and agitation rate .
  • Stability Studies : Store batches under argon at -20°C and monitor degradation via ¹H NMR every 3 months .

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